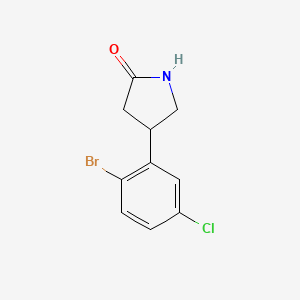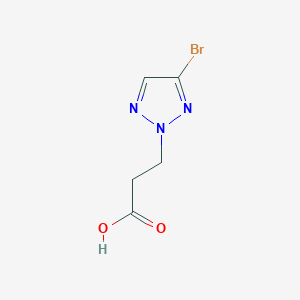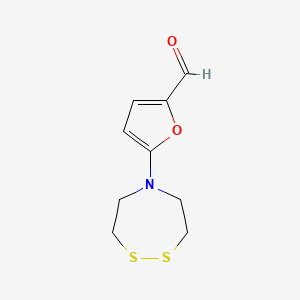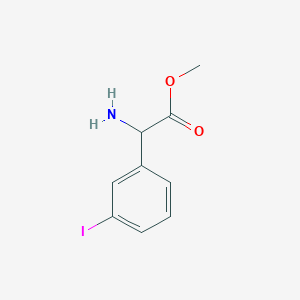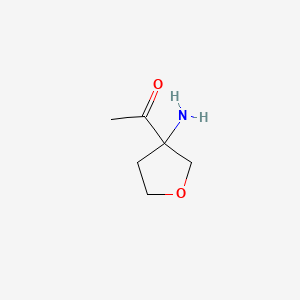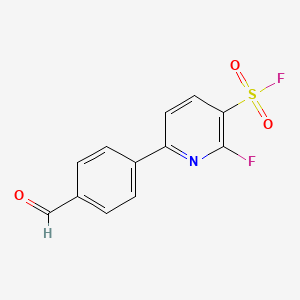
2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical and biological properties, often attributed to the presence of the strong electron-withdrawing fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boron reagents (e.g., boronic acids or esters) in the presence of bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the fluorine atom.
Oxidation and Reduction: Carboxylic acids or alcohols derived from the formyl group.
Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors due to its unique structural features.
Agrochemicals: Fluorinated pyridines are often used in the development of herbicides and insecticides due to their enhanced biological activity and stability.
Materials Science: The compound can be incorporated into polymers and other materials to impart desirable properties such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride is largely dependent on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine with applications in catalysis and as a reactant in the synthesis of aminopyridines.
2-Fluoro-3-bromopyridine: Used in various substitution reactions and as an intermediate in the synthesis of more complex fluorinated compounds.
Uniqueness: 2-Fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride is unique due to the presence of both a formyl group and a sulfonyl fluoride group, which can participate in a wide range of chemical reactions, making it a versatile building block for the synthesis of diverse compounds.
Eigenschaften
Molekularformel |
C12H7F2NO3S |
|---|---|
Molekulargewicht |
283.25 g/mol |
IUPAC-Name |
2-fluoro-6-(4-formylphenyl)pyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C12H7F2NO3S/c13-12-11(19(14,17)18)6-5-10(15-12)9-3-1-8(7-16)2-4-9/h1-7H |
InChI-Schlüssel |
PCBGZWHZPJUJBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C2=NC(=C(C=C2)S(=O)(=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13179632.png)
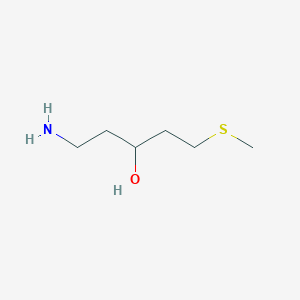
![Methyl 3'-chloro-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13179637.png)
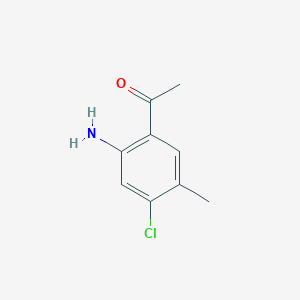
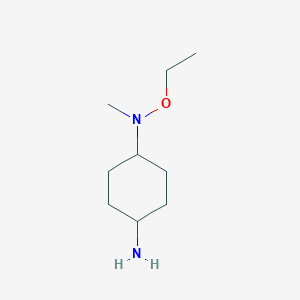

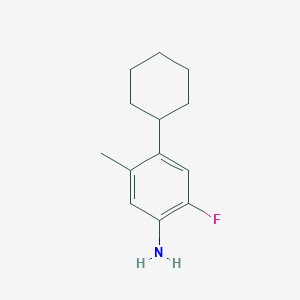
![Spiro[4.5]decane-1-sulfonamide](/img/structure/B13179679.png)
![[(Piperidin-2-yl)methyl]urea](/img/structure/B13179683.png)
